1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine
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Overview
Description
1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with mesitylsulfonyl and piperidinylcarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine typically involves the reaction of piperazine with mesitylsulfonyl chloride and piperidinylcarbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The mesitylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The piperidinylcarbonyl group can be reduced to form secondary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group may enhance the compound’s binding affinity to these targets, while the piperidinylcarbonyl group can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(1-Piperidinylcarbonyl)piperazine: Lacks the mesitylsulfonyl group, which may result in different pharmacological properties.
1,8-Di(piperidinyl)-naphthalene: Features a naphthalene core instead of a piperazine ring, leading to different chemical behavior and applications.
Uniqueness
1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine is unique due to the presence of both mesitylsulfonyl and piperidinylcarbonyl groups, which confer specific chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
piperidin-1-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-15-13-16(2)18(17(3)14-15)26(24,25)22-11-9-21(10-12-22)19(23)20-7-5-4-6-8-20/h13-14H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPNJFLHCOFDOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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